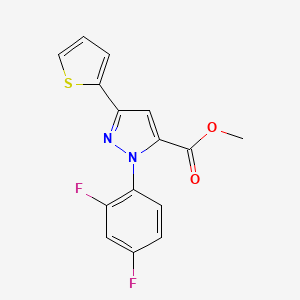

Methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate

Description

Chemical Significance and Core Structural Features

Methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate exhibits a complex molecular architecture that integrates multiple pharmacologically relevant structural elements. The compound's core framework consists of a five-membered pyrazole ring system substituted with three distinct functional groups, each contributing to its overall chemical and biological properties. The 2,4-difluorophenyl substituent attached to the nitrogen-1 position provides significant electronic effects through the fluorine atoms, which are known to enhance metabolic stability and modulate lipophilicity characteristics. The thiophene-2-yl group positioned at carbon-3 of the pyrazole ring introduces sulfur-containing heterocyclic functionality that has been associated with enhanced biological activity in numerous pharmaceutical applications.

The methyl ester group at the carbon-5 position serves as both a synthetic handle for further chemical modifications and a potential site for metabolic transformation in biological systems. The International Union of Pure and Applied Chemistry name for this compound, methyl 1-(2,4-difluorophenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylate, reflects the systematic nomenclature that precisely describes its structural components. The compound's molecular weight of 320.32 and empirical formula C15H10F2N2O2S position it within an optimal range for drug-like properties according to established pharmaceutical guidelines.

Structural analysis reveals that the compound exists as a solid at room temperature with specific storage requirements of 2-8°C in dark, sealed conditions to maintain stability. The presence of multiple aromatic systems connected through the central pyrazole ring creates a planar molecular geometry that facilitates potential π-π stacking interactions and enhances binding affinity to biological targets. The electronic distribution across the molecule is significantly influenced by the electron-withdrawing effects of the fluorine atoms and the electron-rich nature of the thiophene ring, creating a balanced electronic profile that may contribute to its biological activity.

Historical Context and Developmental Milestones

The development of this compound emerged from the broader historical context of pyrazole chemistry, which traces its origins to the late 19th century. The first synthesis of substituted pyrazoles was accomplished in 1883 by Knorr and colleagues, who established the fundamental reaction between β-diketones and hydrazine derivatives. This pioneering work laid the foundation for the extensive exploration of pyrazole chemistry that would follow over the subsequent decades. The incorporation of thiophene moieties into pyrazole frameworks represents a more recent development in heterocyclic chemistry, reflecting advances in understanding the biological significance of sulfur-containing heterocycles.

The specific compound under investigation has been assigned the Chemical Abstracts Service registry number 1202028-96-3, indicating its formal recognition and documentation in chemical databases. The compound has also received the Molecular Design Limited number MFCD12196003, further establishing its identity within chemical information systems. These registry numbers facilitate precise identification and tracking of the compound across various research and commercial applications.

Contemporary research efforts have focused on developing efficient synthetic methodologies for accessing pyrazole-thiophene conjugates, with particular attention to the strategic placement of fluorinated aromatic substituents. The work of Nayak and colleagues in 2020 demonstrated the synthesis of novel pyrazole-clubbed thiophene derivatives using Gewald synthesis protocols, establishing important precedents for accessing this class of compounds. Similarly, research conducted by various groups has explored the use of palladium-catalyzed cross-coupling reactions to introduce aryl substituents onto thiophene-pyrazole frameworks, providing versatile approaches to structural diversification.

The evolution of synthetic strategies for pyrazole-thiophene derivatives has been driven by increasing recognition of their biological potential. Early investigations focused primarily on basic structural characterization and synthetic accessibility, while more recent efforts have emphasized the optimization of biological activity through systematic structural modifications. The incorporation of specific substitution patterns, such as the 2,4-difluorophenyl group present in the target compound, represents a sophisticated approach to enhancing pharmaceutical properties through rational design principles.

Scope of Academic and Industrial Relevance

The academic and industrial significance of this compound extends across multiple domains of chemical and pharmaceutical research. Within academic settings, this compound serves as a representative example of advanced heterocyclic chemistry that demonstrates the successful integration of multiple pharmacologically relevant structural elements. Research groups have utilized similar pyrazole-thiophene conjugates as platforms for investigating structure-activity relationships, synthetic methodology development, and biological mechanism studies.

The compound's relevance in antimicrobial research has been established through studies of related derivatives that demonstrate significant antibacterial and antifungal activities. Work by Nayak and colleagues revealed that compounds incorporating pyrazole-thiophene frameworks with specific substitution patterns exhibited promising antibacterial activity, with several derivatives showing moderate to good yields and excellent biological profiles. The synthesis of thiophene-appended pyrazoles through cycloaddition reactions has been shown to produce compounds with excellent inhibition against various pathogenic organisms.

Industrial applications of pyrazole-thiophene derivatives, including the specific compound under investigation, span multiple sectors of pharmaceutical development. The chemical's structural features make it a valuable intermediate for the synthesis of more complex pharmaceutical agents. Its methyl ester functionality provides a reactive site for further chemical transformations, enabling the development of prodrugs or the incorporation of additional pharmacophoric elements. The compound's stability profile and storage characteristics make it suitable for commercial production and distribution.

Research into the anti-inflammatory properties of pyrazole-thiophene conjugates has revealed significant potential for therapeutic applications. Studies have demonstrated that compounds bearing similar structural features exhibit promising anti-inflammatory activity through interactions with specific protein targets. The incorporation of fluorinated aromatic substituents, as exemplified in the target compound, has been associated with enhanced binding affinity and improved selectivity profiles.

The compound's role in advancing synthetic methodology has been particularly noteworthy in the development of palladium-catalyzed cross-coupling reactions. Research has demonstrated that pyrazole-thiophene frameworks can serve as effective substrates for Suzuki-Miyaura coupling reactions, enabling the systematic introduction of various aryl substituents. These methodological advances have significant implications for the efficient synthesis of compound libraries for biological screening applications.

Current industrial interest in this class of compounds reflects their potential for development into commercial pharmaceutical products. The specific substitution pattern present in this compound represents an optimized molecular design that balances synthetic accessibility with enhanced biological activity. The compound's registration in multiple chemical databases and its availability from commercial suppliers indicate established supply chains and quality control protocols.

Properties

IUPAC Name |

methyl 2-(2,4-difluorophenyl)-5-thiophen-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O2S/c1-21-15(20)13-8-11(14-3-2-6-22-14)18-19(13)12-5-4-9(16)7-10(12)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPULJNIOVULFOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1C2=C(C=C(C=C2)F)F)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of α,β-Unsaturated Esters

- Starting materials include substituted benzaldehydes (e.g., 2,4-difluorobenzaldehyde) and thiophene-2-carboxaldehyde derivatives.

- Claisen–Schmidt condensation (aldol condensation) is employed to form chalcone-like α,β-unsaturated esters with the desired aromatic and heteroaromatic substituents.

- Acid catalysis is often used to promote the condensation.

This step yields intermediates with conjugated double bonds suitable for subsequent cyclization.

Pyrazole Ring Formation

Condensation with Hydrazine

- The α,β-unsaturated ester intermediates undergo cyclization with methylhydrazine or hydrazine hydrate.

- The reaction proceeds via nucleophilic attack of hydrazine on the β-carbon of the unsaturated ester, followed by cyclization to form the pyrazole ring.

- This step is typically conducted in ethanol or aqueous ethanol under reflux or microwave-assisted conditions to enhance reaction rate and yield.

Catalysts and Conditions

- Potassium iodide or sodium iodide are used as catalysts to facilitate the cyclization process.

- Low-temperature addition of reagents (e.g., -30 °C to -20 °C) helps control reaction kinetics and selectivity.

- Acidification post-cyclization precipitates the crude pyrazole product.

Representative Preparation Procedure (Adapted from Patent CN111362874B)

| Step | Description | Conditions | Notes | |

|---|---|---|---|---|

| 1 | Substitution/Hydrolysis | Dissolve α,β-unsaturated ester and acid-binding agent in organic solvent; add 2,2-difluoroacetyl halide dropwise at low temperature; add alkali for hydrolysis | Low temperature (e.g., -30 °C), inert atmosphere (N2) | Forms α-difluoroacetyl intermediate |

| 2 | Condensation/Cyclization | Add catalyst (KI or NaI) to intermediate solution; add methylhydrazine aqueous solution dropwise at -30 °C to -20 °C; react 2 h; distill off solvents under reduced pressure; acidify to pH 1-2 | Controlled temperature, inert atmosphere | Produces crude pyrazole carboxylic acid |

| 3 | Recrystallization | Recrystallize crude product from 40% aqueous ethanol by reflux and cooling to 0-10 °C | Solvent mixture 35-65% alcohol/water | Yields purified pyrazole derivative |

Alternative Synthetic Approaches

- Microwave-assisted organic synthesis has been reported to accelerate pyrazole ring formation from chalcone intermediates and hydrazine hydrate in ethanol solvent.

- This method provides rapid cyclization and improved yields.

- The use of substituted thiophene and difluorophenyl rings has been explored to modulate biological activity and solubility.

Analytical and Purity Data

- Purity is typically confirmed by high-performance liquid chromatography (HPLC), with >99% purity achievable.

- Structural confirmation is performed using spectroscopic methods such as $$^{1}H$$ NMR, $$^{13}C$$ NMR, FT-IR, and mass spectrometry.

- The ratio of regioisomers (e.g., 3-substituted vs. 5-substituted pyrazole carboxylic acids) is monitored, with preferred isomers obtained via controlled reaction conditions.

Summary Table of Key Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Catalyst | Potassium iodide (KI), Sodium iodide (NaI) | Facilitates cyclization |

| Solvent for Cyclization | Ethanol or aqueous ethanol | Microwave-assisted or reflux |

| Reaction Temperature | -30 °C to reflux (~78 °C) | Low temp for addition, reflux for cyclization |

| Recrystallization Solvent | 35-65% alcohol (methanol/ethanol/isopropanol) in water | Purification step |

| Yield | 75-80% | After recrystallization |

| Purity (HPLC) | >99% | High chemical purity |

| Reaction Time | 2 hours (cyclization) | May vary with method |

Research Findings and Optimization Notes

- Controlled low-temperature addition of methylhydrazine improves selectivity and reduces side products.

- Use of iodide catalysts enhances cyclization efficiency.

- Recrystallization solvent composition critically affects purity and yield.

- Microwave-assisted synthesis shortens reaction times and can improve yields.

- Substitution patterns on the phenyl and thiophene rings influence reaction kinetics and product stability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester functionality to alcohols or other reduced forms.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Halogenated precursors and nucleophiles like amines, thiols, and alkoxides are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study synthesized a series of pyrazole derivatives and evaluated their anticancer activity. This compound showed promising results in inhibiting the growth of cancer cells in vitro, demonstrating its potential as a lead compound for further development .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Pyrazole derivatives are known to possess broad-spectrum antibacterial and antifungal properties.

Case Study:

In a study focusing on the synthesis of thiophene-based pyrazoles, this compound exhibited significant antifungal activity against several strains of fungi, indicating its potential use in developing new antifungal agents .

Material Science Applications

1. Nonlinear Optical Properties

The unique electronic structure of this compound makes it suitable for applications in nonlinear optics. Research has shown that pyrazole derivatives can be used to create materials with enhanced optical properties.

Case Study:

A study focused on the synthesis of functionalized thiophene-based pyrazoles demonstrated that these compounds could be utilized in the development of nonlinear optical devices due to their favorable optical limiting properties .

Agricultural Chemistry Applications

1. Pesticide Development

Given its biological activity, this compound is being explored for use in agricultural chemistry as a potential pesticide or fungicide.

Case Study:

Research into thiophene-containing compounds has indicated that they can effectively target plant pathogens while being less harmful to beneficial organisms. The synthesis of such compounds could lead to environmentally friendly agricultural products .

Data Summary Table

Mechanism of Action

The mechanism of action of Methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.

Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Electronic Effects

The structural uniqueness of Methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate lies in its 2,4-difluorophenyl and thiophene-2-yl groups. Key comparisons with analogous compounds include:

| Compound Name | Substituents at N1/C3 Positions | Carboxylate Group | Key Differences |

|---|---|---|---|

| This compound | 2,4-difluorophenyl / thiophene-2-yl | Methyl ester | High electronegativity from F atoms |

| 1H-Pyrazole-5-carboxylic acid, 1-(3-chlorophenyl)-3-(2-thienyl)- (CAS 618382-83-5) | 3-chlorophenyl / thiophene-2-yl | Free carboxylic acid | Cl vs. F substituents; acidic vs. ester group |

| Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate | 4-fluorophenyl / 4-chlorophenyl-thiazole | Ethyl ester | Thiazole vs. thiophene; positional isomerism |

| (S)-ethyl 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | 4-methoxyphenyl / chlorophenoxy chain | Ethyl ester | Bulky substituents; ether linkage |

- Fluorine vs. Chlorine : The 2,4-difluorophenyl group enhances electron-withdrawing effects and metabolic stability compared to chlorophenyl derivatives (e.g., CAS 618382-83-5) .

- Thiophene vs.

Physical and Spectral Properties

- The higher molecular weight of Example 62 () correlates with its extended chromen-4-one and pyrazolo[3,4-d]pyrimidine moieties, which increase structural complexity .

Structural and Crystallographic Insights

- SHELX Applications : While crystallographic data for the target compound is unavailable, highlights SHELX’s role in refining small-molecule structures, suggesting that similar methods could resolve its conformation .

- Torsional Angles : ’s detailed bond angles (e.g., C4—N1—N2—C2) imply that substituent positioning (e.g., 2,4-difluorophenyl) could influence the pyrazole ring’s planarity and intermolecular interactions .

Biological Activity

Methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate is a compound that has garnered attention in the pharmaceutical and agrochemical fields due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, antimicrobial properties, and potential applications based on recent research findings.

- Chemical Formula : C15H10F2N2O2S

- CAS Number : 1202028-96-3

- Molecular Weight : 320.31 g/mol

This compound features a pyrazole core substituted with a difluorophenyl group and a thiophene moiety, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include cyclocondensation techniques. The compound can be synthesized from readily available precursors, making it accessible for further biological evaluations .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The following table summarizes the results of antimicrobial testing:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 125 |

| Staphylococcus aureus | 12 | 250 |

| Proteus mirabilis | 10 | 250 |

| Bacillus subtilis | 14 | 125 |

The compound exhibited significant antibacterial effects, particularly against Gram-negative bacteria such as E. coli and Gram-positive bacteria like S. aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Research indicates that compounds containing the pyrazole moiety can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties. Preliminary data indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways. This effect has been observed in various cancer cell lines, although further investigation is required to elucidate its full potential and mechanism of action .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated that the compound had comparable or superior activity compared to standard antibiotics, suggesting its potential as an alternative therapeutic agent .

- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction in inflammatory markers, indicating its potential utility in managing inflammatory conditions .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate?

Methodological Answer:

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or via palladium-catalyzed cross-coupling reactions. For example:

- Step 1: React 2,4-difluorophenylhydrazine with a β-keto ester precursor (e.g., ethyl 3-(thiophen-2-yl)-3-oxopropanoate) under acidic conditions to form the pyrazole core .

- Step 2: Methyl esterification using methanol and catalytic sulfuric acid, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Validation: Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can regioselectivity challenges during pyrazole ring formation be addressed?

Methodological Answer:

Regioselectivity in pyrazole synthesis is influenced by electronic and steric effects. Strategies include:

- Directing Groups: Introduce electron-withdrawing groups (e.g., fluorine on phenyl rings) to stabilize intermediates and direct cyclization .

- Temperature Control: Lower reaction temperatures (0–5°C) favor kinetic control, reducing side products .

- Computational Pre-screening: Use DFT calculations (e.g., Gaussian09) to predict regioselectivity by analyzing transition-state energies of possible intermediates .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- NMR:

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish isomeric impurities .

Advanced: How can crystallographic data resolve discrepancies in proposed molecular geometry?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Refine data using SHELX to determine bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking between fluorophenyl groups) .

- Contradiction Resolution: If computational models (e.g., DFT-optimized geometry) conflict with crystallographic data, re-examine solvent effects or crystal packing forces using Mercury software .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

- Antimicrobial Activity: Use microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (<1% final concentration) .

- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate via IC₅₀ calculations .

Advanced: How to analyze electronic effects of fluorine substituents on bioactivity?

Methodological Answer:

- Comparative SAR Studies: Synthesize analogs with mono-/di-fluoro or chloro substituents. Compare logP (HPLC-derived) and IC₅₀ values to assess lipophilicity-activity relationships .

- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2). Fluorine’s electronegativity may enhance binding via halogen bonds .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures (7:3 v/v) to remove polar byproducts. Monitor purity via melting point (mp) analysis (compare to literature values) .

- Flash Chromatography: Optimize solvent gradients (e.g., hexane → ethyl acetate) based on TLC Rf values. Collect fractions and analyze via ¹H NMR for consistency .

Advanced: How can reaction mechanisms be validated for controversial synthetic pathways?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.